4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide
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Overview
Description
4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide is a useful research compound. Its molecular formula is C8H15I2NO2 and its molecular weight is 411.022. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Structural Studies
4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4.5]decan-5-ium iodide plays a pivotal role in the synthesis and structural elucidation of various organic compounds. For instance, the synthesis of spiro compounds, such as spiro-DAMP, demonstrates its utility in creating rigid dioxolane rings, contributing to the study of antimuscarinic agents. These compounds are analyzed for their structural properties, comparing the spatial orientations of substituents and evaluating conformational differences, which are essential for understanding their biochemical interactions and potential therapeutic applications (Sabatino et al., 1994).
Environmental and Material Science Applications
In environmental science, the study of iodine to calcium ratios in marine carbonate as a paleo-redox proxy during oceanic anoxic events illustrates the broader applicability of iodine chemistry. This research provides insights into ancient climatic warming and ocean chemistry, emphasizing the redox-sensitive nature of iodine and its incorporation into carbonate structures (Lu et al., 2010). Additionally, iodine chemistry is vital in understanding the dynamics of deep anoxic basins and the Mediterranean Sea's overlying waters, highlighting the role of iodate and iodide in redox processes (Ullman et al., 1990).
Advanced Organic Synthesis
Research in organic synthesis reveals the versatility of this compound in creating complex molecular structures. For example, the synthesis of chiral spiroacetals from carbohydrates showcases the compound's role in generating spirocyclization reactions, essential for producing compounds with potential pharmaceutical applications (Martín et al., 1995). Furthermore, the development of azaspiro[4.5]trienones through tandem Ugi four-component condensation and iodine-mediated ipso-iodocyclization underscores the compound's significance in constructing pharmaceutically relevant structures in an atom-economical process (Yugandhar & Srivastava, 2015).
Mechanism of Action
Target of Action
The primary target of 4-(Iodomethyl)-2,8-dioxa-5-azaspiro[4It’s structurally similar to 2,8-diazaspiro[45]decan-1-one derivatives, which have been found to inhibit Receptor-interacting serine/threonine-protein kinase 1 (RIPK1) . RIPK1 plays a crucial role in necroptosis, a form of programmed cell death, and is considered a key driver of various inflammatory diseases .
Mode of Action
Based on the action of structurally similar compounds, it can be inferred that it might inhibit the kinase activity of ripk1, thereby blocking the activation of the necroptosis pathway .
Biochemical Pathways
The compound potentially affects the necroptosis pathway by inhibiting RIPK1 . This inhibition can block the downstream effects of necroptosis, which include inflammation and cell death. This makes the compound potentially useful in the treatment of various human diseases where necroptosis plays a significant role .
Result of Action
Based on the action of structurally similar compounds, it can be inferred that the compound might exhibit significant inhibitory activity against ripk1, thereby showing significant anti-necroptotic effects in cellular models .
Properties
IUPAC Name |
4-(iodomethyl)-2,8-dioxa-5-azoniaspiro[4.5]decane;iodide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15INO2.HI/c9-5-8-6-12-7-10(8)1-3-11-4-2-10;/h8H,1-7H2;1H/q+1;/p-1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SJKKYWLNCYHMTC-UHFFFAOYSA-M |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCC[N+]12COCC2CI.[I-] |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15I2NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
411.02 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.